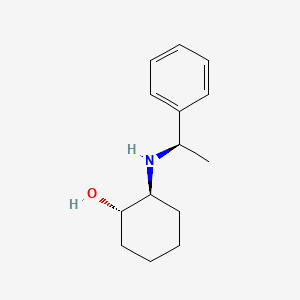

(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16/h2-4,7-8,11,13-16H,5-6,9-10H2,1H3/t11-,13+,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCFBNYPXMBDES-XBFCOCLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@H]2CCCC[C@@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of action of chiral amino alcohol ligands

An In-depth Technical Guide to the Mechanism of Action of Chiral Amino Alcohol Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohol compounds are a cornerstone of modern asymmetric synthesis, valued for their versatility, steric influence, and coordinating ability.[1] Derived from the readily available chiral pool of amino acids, these scaffolds function as highly effective catalysts, ligands for transition metals, and chiral auxiliaries.[1][2] Their mechanism of action is multifaceted, ranging from the formation of rigid, stereodirecting transition states in metal-catalyzed reactions to the generation of transient chiral intermediates in organocatalysis.[1] This guide provides a detailed exploration of the core mechanisms through which amino alcohols exert stereocontrol, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their pivotal role in the synthesis of enantiomerically enriched molecules.

Introduction: The Foundational Role of Chiral Amino Alcohols in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a critical objective in modern chemistry.[1] Chiral 1,2-amino alcohols and their derivatives are among the most powerful tools for achieving this, as they can be easily prepared from the reduction of abundant chiral amino acids.[1][2] Their efficacy stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or substrates, creating a well-defined, rigid chiral environment that directs the stereochemical outcome of a reaction.[1][3] This guide will focus on three primary mechanisms of action:

-

As Chiral Ligands in Transition Metal Catalysis: Forming well-defined complexes with metals like Ruthenium, Rhodium, and Iridium to catalyze reactions such as asymmetric transfer hydrogenation.[1]

-

As Organocatalysts: Acting directly, or as precursors, to catalyze reactions without a metal, notably in reductions and carbon-carbon bond-forming reactions.[4][5]

-

As Chiral Auxiliaries: Covalently and reversibly attached to a substrate to direct a diastereoselective transformation.[1]

Mechanism in Metal-Catalyzed Reactions: A Symphony of Coordination and Activation

The predominant application of chiral amino alcohols is as ligands in transition metal-catalyzed asymmetric reactions. The bifunctional nature of the ligand, possessing both a Lewis basic amino group and a hydroxyl group, is central to their mechanism of action.

Asymmetric Transfer Hydrogenation of Ketones (Noyori-type)

A classic example is the Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. The catalytic cycle, often referred to as a metal-ligand bifunctional mechanism, involves the cooperative action of the metal center and the ligand.[1][6]

Catalytic Cycle of Ru-Catalyzed Asymmetric Transfer Hydrogenation:

The accepted mechanism involves an 18-electron Ru-hydride species as the active catalyst.[1] The amino group of the ligand and the metal center work in concert to transfer a hydride to the ketone and a proton to the carbonyl oxygen via a six-membered transition state.[1][7]

Experimental Protocol: Monitoring Catalyst Formation and Reaction Progress via ¹H NMR

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [RuCl₂(p-cymene)]₂ and the chiral amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol) in anhydrous isopropanol.[8]

-

Initiation: Add a base, such as potassium hydroxide, to the solution to facilitate the formation of the active Ru-hydride species.[9]

-

NMR Analysis: Transfer an aliquot of the reaction mixture to an NMR tube under an inert atmosphere. Acquire ¹H NMR spectra at regular intervals to observe the disappearance of the starting ketone and the appearance of the chiral alcohol product. The enantiomeric excess can be determined by chiral HPLC or by using a chiral shift reagent in the NMR analysis.[10]

Enantioselective Addition of Diethylzinc to Aldehydes

Chiral amino alcohols are highly effective ligands for the enantioselective addition of organozinc reagents to aldehydes. The mechanism involves the formation of a chiral zinc-alkoxide complex which then acts as a chiral Lewis acid to coordinate the aldehyde.

The amino alcohol first reacts with diethylzinc to form a dimeric zinc complex. This complex then reacts with another equivalent of diethylzinc to generate a monomeric, catalytically active species. The aldehyde coordinates to the zinc center, and the ethyl group is transferred to one enantiotopic face of the aldehyde, directed by the steric environment of the chiral ligand.

Table 1: Enantioselectivity in the Diethylzinc Addition to Benzaldehyde with Various Chiral Amino Alcohols

| Chiral Amino Alcohol Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) | Yield (%) | Reference |

| (1R,2S)-(-)-N,N-Dibutylnorephedrine | Toluene | 0 | 98 | 95 | [11] |

| (1S,2R)-(+)-N,N-Dimethylamino-1,2-diphenylethanol | Hexane | 25 | 95 | 92 | [12] |

| Chiral amino alcohol 13a | Toluene | 0 | 95 | ~100 | [11][12] |

| Chiral amino alcohol 13b | Toluene | 0 | 95 | ~100 | [11][12] |

Mechanism as Organocatalysts: The Corey-Bakshi-Shibata (CBS) Reduction

Chiral amino alcohols serve as precursors to highly effective oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones, a reaction known as the Corey-Bakshi-Shibata (CBS) reduction.[4][5][13]

Mechanism of the Corey-Bakshi-Shibata Reduction:

-

Catalyst Formation: The chiral amino alcohol reacts with a borane source (e.g., BH₃·THF) to form the oxazaborolidine catalyst.[13][14]

-

Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to borane (the reductant). This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a potent hydride donor.[5][13]

-

Substrate Coordination: The ketone coordinates to the now more Lewis acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, typically with the larger substituent pointing away from the bulky group on the catalyst.[5]

-

Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the ketone through a six-membered, chair-like transition state.[5][7] This step is stereodetermining.

-

Catalyst Regeneration: The resulting alkoxyborane dissociates, and an acidic workup liberates the chiral alcohol, regenerating the catalyst for the next cycle.[5]

Experimental Protocol: In-situ Generation of CBS Catalyst and Ketone Reduction

-

Catalyst Formation: In a flame-dried flask under argon, dissolve the chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) in anhydrous THF. Add a solution of borane-dimethyl sulfide complex dropwise at 0 °C. Stir the mixture for 1 hour at room temperature to form the oxazaborolidine catalyst in situ.[15]

-

Reduction: Cool the solution to the desired reaction temperature (e.g., -20 °C) and add a solution of the prochiral ketone in anhydrous THF dropwise.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of methanol, followed by 1N HCl. Extract the product with an organic solvent, dry, and concentrate.

-

Purification and Analysis: Purify the chiral alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

The Role of Hydrogen Bonding and Other Non-covalent Interactions

In many catalytic systems employing chiral amino alcohols, hydrogen bonding plays a crucial role in achieving high stereoselectivity.[16][17] The hydroxyl group of the amino alcohol can act as a hydrogen bond donor, activating an electrophile or stabilizing a transition state.[16] For instance, in certain organocatalyzed reactions, the amino alcohol can form a hydrogen bond with a substrate, bringing it into close proximity with the catalytic site and orienting it for a stereoselective transformation.[17]

Conclusion

The mechanisms of action of chiral amino alcohol ligands are diverse and elegant, relying on a combination of steric hindrance, electronic effects, and the formation of well-organized transition states. Their bifunctional nature allows for cooperative catalysis, where both the amino and hydroxyl groups play active roles in substrate activation and stereocontrol. A thorough understanding of these mechanisms is paramount for the rational design of new, more efficient chiral catalysts for the synthesis of complex, enantiomerically pure molecules, a continuous endeavor in pharmaceutical and materials science.

References

-

New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - NIH. Available at: [Link]

-

New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes - ResearchGate. Available at: [Link]

-

Corey–Itsuno reduction - Wikipedia. Available at: [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH. Available at: [Link]

-

Studies On Synthesis Of Chiral β-Amino Alcohols And Their Application In Asymmetric Henry Reactions - Globe Thesis. Available at: [Link]

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central. Available at: [Link]

-

Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction | Journal of the American Chemical Society. Available at: [Link]

-

Mechanism of the CBS reduction of ketones, proposed by Core et al. - ResearchGate. Available at: [Link]

-

Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid. | Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric hydrogenation - Wikipedia. Available at: [Link]

-

Kinetic resolution of amino alcohol derivatives with a chiral nucleophilic catalyst: access to enantiopure cyclic cis-amino alcoholsElectronic supplementary information (ESI) available: experimental details. See [Link] | Request PDF - ResearchGate. Available at: [Link]

-

Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH. Available at: [Link]

-

Chiral Amino Alcohols Research Articles - Page 1 - R Discovery. Available at: [Link]

-

New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. Available at: [Link]

-

Hydrogen-bond catalysis - Wikipedia. Available at: [Link]

-

Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH. Available at: [Link]

-

Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones - Semantic Scholar. Available at: [Link]

-

Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH. Available at: [Link]

-

Small-Molecule H-Bond Donors in Asymmetric Catalysis - The Doyle Group. Available at: [Link]

-

Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach | Organic Letters - ACS Publications. Available at: [Link]

-

Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globethesis.com [globethesis.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 14. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stereochemistry of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol is a chiral amino alcohol of significant interest in asymmetric synthesis and drug development. Its rigid cyclohexane backbone and multiple stereocenters make it a valuable chiral auxiliary and ligand for inducing stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the stereochemical aspects of this molecule, including its synthesis, structural elucidation, and applications. By delving into the causality behind its stereochemical control, this document serves as a technical resource for researchers leveraging this and similar chiral molecules in their work.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of compounds in organic synthesis and medicinal chemistry.[1][2] Their prevalence in natural products and pharmaceuticals underscores their importance. The defined spatial arrangement of the amino and hydroxyl groups allows for chelation to metal centers, creating a chiral environment that can effectively bias the stereochemical outcome of a reaction. (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol, with its three stereocenters, presents a well-defined three-dimensional structure that is key to its function in asymmetric synthesis. The commercial availability of this compound as a drug intermediate suggests its utility in the synthesis of complex, biologically active molecules.[3][4]

Stereoselective Synthesis

The synthesis of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol requires precise control over the formation of its three chiral centers. A logical and commonly employed strategy for constructing such molecules is through diastereoselective reductive amination.[5] This approach involves the reaction of a chiral amine with a ketone, followed by reduction of the resulting imine.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule involves the disconnection of the C-N bond formed via reductive amination. This reveals (1S,2S)-2-aminocyclohexanol and acetophenone as the key precursors. The stereochemistry of the cyclohexyl moiety would be established first, followed by the diastereoselective introduction of the phenylethyl group.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Diastereoselective Reductive Amination

This protocol describes a general procedure for the diastereoselective reductive amination of (1S,2S)-2-aminocyclohexanol with acetophenone. The choice of reducing agent is critical for achieving high diastereoselectivity. Sodium triacetoxyborohydride is often a mild and selective reagent for this transformation.[6]

Step 1: Imine Formation

-

To a solution of (1S,2S)-2-aminocyclohexanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetophenone (1.1 eq.).

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Step 2: Diastereoselective Reduction

-

Cool the reaction mixture to 0 °C.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions. The exothermicity of the reaction should be controlled.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Structural Elucidation and Stereochemical Assignment

The definitive assignment of the stereochemistry of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray crystallography.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm). A quartet for the methine proton of the phenylethyl group coupled to the methyl protons. A doublet for the methyl group of the phenylethyl moiety. Complex multiplets for the cyclohexyl ring protons. The protons on the carbons bearing the hydroxyl and amino groups (C1 and C2) would appear as distinct multiplets, with their chemical shifts and coupling constants being diagnostic of their relative stereochemistry (cis/trans).[7][8] |

| ¹³C NMR | Resonances for the aromatic carbons. Signals for the carbons of the cyclohexyl ring, with the carbons attached to the oxygen and nitrogen atoms (C1 and C2) appearing at lower field. Signals for the methine and methyl carbons of the phenylethyl group.[4][9] |

| Mass Spec. | The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Common fragmentation patterns for cyclohexanol derivatives include the loss of water (M-18) and fragmentation of the cyclohexyl ring.[10][11] |

| IR Spec. | A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic moieties. C-N and C-O stretching bands in the fingerprint region. |

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a chiral molecule.[12] Obtaining a crystal structure of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol would definitively confirm the cis relationship of the amino and hydroxyl groups on the cyclohexane ring and the R configuration of the phenylethylamino substituent relative to the (1S,2S) configuration of the cyclohexyl backbone. The crystal packing would also reveal intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Caption: Experimental workflow for structural elucidation.

Applications in Asymmetric Synthesis and Drug Development

The well-defined stereochemistry of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol makes it a powerful tool in asymmetric synthesis, where it can be employed as a chiral ligand or a chiral auxiliary.

As a Chiral Ligand

The amino and hydroxyl groups can coordinate to a metal center, forming a chiral catalyst. This catalyst can then mediate a variety of transformations, such as asymmetric reductions, additions, and cyclizations, with high enantioselectivity. The rigid cyclohexane backbone restricts the conformational flexibility of the ligand, leading to a more ordered transition state and, consequently, higher stereochemical induction.

As a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. The (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol moiety can be attached to a substrate, for example, through the formation of an amide or an ester. The steric bulk and the defined stereochemistry of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus controlling the stereochemical outcome of the reaction.

Caption: Logical workflow for the use as a chiral auxiliary.

Conclusion

(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol represents a valuable chiral building block for both academic research and industrial applications in drug development. Its synthesis, while requiring careful stereochemical control, can be achieved through established methodologies like diastereoselective reductive amination. A thorough structural characterization, ideally including X-ray crystallography, is paramount for confirming its absolute and relative stereochemistry, which is the foundation of its utility in asymmetric synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral molecules like (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol will undoubtedly increase.

References

-

Bergmeier, S. C. The synthesis of vicinal amino alcohols. Tetrahedron2000 , 56 (17), 2561–2576. [Link]

-

Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

-

Crysalin. (1S,2S)-2-R)-1-Phenylethylamino)cyclohexanol. [Link]

-

Organic Syntheses. (R)- AND (S)-MANDELIC ACID SALTS OF TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL. [Link]

-

PubChem. rel-(1R,2S)-2-Phenylcyclohexanol. [Link]

- Google Patents. Process for the preparation of optically active 2-arylcyclohexanols.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. 13 C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a). [Link]

-

ResearchGate. 1 H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1-propanol HCl (1a). [Link]

-

MDPI. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. [Link]

- Google Patents.

-

National Center for Biotechnology Information. x Ray crystallography. [Link]

-

National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. [Link]

-

ResearchGate. Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). [Link]

-

National Center for Biotechnology Information. Enantioselective organocatalytic reductive amination. [Link]

-

MDPI. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. [Link]

-

ResearchGate. Crystal packing in the structures of diethanolamine derivatives. [Link]

-

PubChem. (1R,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol. [Link]

-

ScienceDirect. A practical synthesis of enantiopure N-carbobenzyloxy-N′-phthaloyl-cis-1,2-cyclohexan ediamine by asymmetric reductive amination and the Curtius rearrangement. [Link]

-

National Center for Biotechnology Information. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

-

Reddit. Cyclohexanol Mass Spec. [Link]

-

National Center for Biotechnology Information. Characterization of the 1S-2S Transition in Antihydrogen. [Link]

-

ResearchGate. Mass spectrum of cyclohexanol (A) and cyclohexanone (B). [Link]

Sources

- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. (1S,2S)-2-R)-1-Phenylethylamino)cyclohexanol | Crysalin [crysalin.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | C15H22O | CID 10976936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]

- 9. Cyclohexanol(108-93-0) 13C NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Fulcrum of Chirality: A Technical Guide to 1,2-Amino Alcohol Catalysts in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric catalysis, prized for their versatility, accessibility from the chiral pool, and profound ability to induce stereoselectivity in a vast array of chemical transformations. This guide provides an in-depth exploration of the synthesis, mechanistic principles, and practical applications of these catalysts. We will delve into the causal relationships that underpin their efficacy, offering field-proven insights for researchers in organic synthesis and drug development. Detailed experimental protocols, comparative performance data, and mechanistic visualizations are provided to equip the reader with a comprehensive understanding of how to effectively utilize chiral 1,2-amino alcohol catalysts in their own research.

Introduction: The Privileged Scaffold

Chiral 1,2-amino alcohols are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. Their prevalence in nature, particularly as components of alkaloids and amino acids, has made them readily available starting materials for the synthesis of chiral catalysts and ligands. The unique bifunctional nature of the 1,2-amino alcohol moiety, with its Lewis basic nitrogen and Brønsted acidic/coordinating hydroxyl group, allows for the formation of rigid, well-defined transition states in catalytic cycles. This structural feature is the primary reason for their remarkable success in asymmetric synthesis, where the creation of single enantiomers of chiral molecules is paramount, especially in the pharmaceutical industry. Many top-selling drugs, including anti-inflammatory agents and cardiovascular medications, incorporate the 1,2-amino alcohol motif, underscoring the importance of synthetic methods that can deliver these structures with high enantiopurity.

Synthesis of Chiral 1,2-Amino Alcohols: From Nature's Blueprint to Laboratory Design

The accessibility of chiral 1,2-amino alcohols is a key factor in their widespread use. A variety of synthetic strategies have been developed, ranging from the utilization of naturally occurring starting materials to sophisticated asymmetric catalytic methods.

The Chiral Pool: Nature's Gift

A significant portion of commercially available chiral 1,2-amino alcohols are derived from the chiral pool, most notably from amino acids. For example, the reduction of α-amino acids or their corresponding esters provides a straightforward route to a wide range of enantioenriched 1,2-amino alcohols. This approach is economically attractive and provides access to a diverse array of structures with predictable absolute stereochemistry.

Asymmetric Synthesis: Crafting Chirality

Modern asymmetric synthesis offers powerful tools for the de novo creation of chiral 1,2-amino alcohols with high enantiomeric purity. Key methods include:

-

Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of α-amino ketones using chiral catalysts is a highly efficient method for producing chiral 1,2-amino alcohols. Ruthenium and iridium complexes bearing chiral ligands have shown exceptional activity and enantioselectivity in these transformations.[1][2]

-

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 1,2-amino alcohols. Enzymes such as imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-hydroxy ketones with excellent enantioselectivities.[3]

-

Proline-Catalyzed Mannich Reaction: Organocatalysis provides a metal-free approach to chiral 1,2-amino alcohol derivatives. The proline-catalyzed direct asymmetric three-component Mannich reaction is a notable example.

The Heart of the Matter: Mechanism of Stereochemical Induction

The efficacy of chiral 1,2-amino alcohol catalysts lies in their ability to create a highly organized and sterically demanding chiral environment around the reacting centers. This is typically achieved through the formation of a rigid cyclic transition state involving the catalyst and the substrates.

Metal-Catalyzed Reactions: A Coordinated Effort

In many metal-catalyzed reactions, the chiral 1,2-amino alcohol acts as a bidentate ligand, coordinating to the metal center through both the nitrogen and oxygen atoms. This coordination creates a well-defined chiral pocket that directs the approach of the substrate, leading to a favored stereochemical outcome.

A classic example is the enantioselective addition of diethylzinc to aldehydes. The chiral 1,2-amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, positioning it in a way that one of its enantiotopic faces is preferentially attacked by an ethyl group from another diethylzinc molecule.

Below is a generalized mechanistic workflow for a metal-catalyzed reaction involving a chiral 1,2-amino alcohol ligand.

Caption: Generalized workflow for metal-catalyzed asymmetric synthesis.

Organocatalysis: A Metal-Free Approach

In organocatalysis, chiral 1,2-amino alcohols can act as bifunctional catalysts. For instance, in an asymmetric aldol reaction, the amino group can form an enamine with a ketone, while the hydroxyl group can activate the aldehyde through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, leading to high stereoselectivity.

Key Applications in Asymmetric Synthesis

Chiral 1,2-amino alcohol catalysts have been successfully employed in a wide range of asymmetric transformations. Here, we highlight some of the most significant applications.

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral 1,2-amino alcohols are key components of catalysts for this reaction, most notably in the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from a chiral 1,2-amino alcohol.

Table 1: Performance of Chiral 1,2-Amino Alcohol-Derived Catalysts in the Asymmetric Reduction of Acetophenone

| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Reductant | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |

| (1R,2S)-1-Amino-2-indanol | 10 | BH₃·THF | THF | 1 | 25 | 95 | 97 |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | BH₃·THF | THF | 2 | 25 | 92 | 96 |

| (1R,2S)-Norephedrine | 10 | BH₃·Me₂S | Toluene | 4 | 0 | 88 | 94 |

Asymmetric Addition of Organometallic Reagents to Carbonyl Compounds

The addition of organometallic reagents, such as organozinc and Grignard reagents, to aldehydes and ketones is a powerful method for C-C bond formation. Chiral 1,2-amino alcohols are highly effective catalysts for rendering these reactions enantioselective.

Table 2: Performance of Chiral 1,2-Amino Alcohol Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Chiral Amino Alcohol Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |

| (-)-DAIB | 2 | Toluene | 6 | 0 | 97 | 98 |

| (1R,2S)-N,N-Dibutylnorephedrine | 5 | Hexane | 12 | 25 | 95 | 96 |

| Chiral β-amino alcohol | 10 | Toluene | 15 | 25 | 99 | 95 |

Asymmetric Aldol and Henry Reactions

Chiral 1,2-amino alcohols and their derivatives are also effective catalysts for asymmetric aldol and Henry (nitroaldol) reactions, which are important methods for constructing chiral β-hydroxy carbonyl compounds and β-nitro alcohols, respectively.[4]

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides detailed, step-by-step protocols for the synthesis of a common chiral 1,2-amino alcohol catalyst and its application in a representative asymmetric reaction.

Synthesis of (1R,2S)-(-)-N-Methylephedrine

(1R,2S)-(-)-N-Methylephedrine is a widely used chiral 1,2-amino alcohol in asymmetric synthesis. The following protocol is adapted from established literature procedures.

Materials:

-

(1R,2S)-(-)-Ephedrine hydrochloride

-

Formaldehyde (37 wt. % in H₂O)

-

Formic acid (88%)

-

Sodium hydroxide

-

Methanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (1R,2S)-(-)-ephedrine hydrochloride (1.0 eq) in deionized water.

-

Add formic acid (2.5 eq) and formaldehyde (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Cool the reaction mixture to room temperature and basify to pH > 12 with a concentrated solution of sodium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Recrystallize the crude product from a minimal amount of hot hexane to yield pure (1R,2S)-(-)-N-methylephedrine as a white crystalline solid.

Asymmetric Reduction of Acetophenone using a Chiral Oxazaborolidine Catalyst

This protocol describes the in-situ generation of a chiral oxazaborolidine catalyst from (1R,2S)-1-amino-2-indanol and its use in the asymmetric reduction of acetophenone.[5]

Materials:

-

(1R,2S)-1-Amino-2-indanol

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (1R,2S)-1-amino-2-indanol (0.1 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-THF complex (0.1 eq) dropwise to the solution. A vigorous evolution of hydrogen gas will be observed.

-

Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.

-

In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

-

Add the solution of acetophenone dropwise to the catalyst solution at 0 °C over a period of 15 minutes.

-

After the addition is complete, add the remaining borane-THF complex (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

-

Add 1 M HCl to the mixture and stir for 30 minutes.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Caption: Experimental workflow for the asymmetric reduction of acetophenone.

Conclusion: A Continuing Legacy

Chiral 1,2-amino alcohols have a rich history in asymmetric catalysis and continue to be at the forefront of innovation in the field. Their ready availability, modular nature, and profound ability to control stereochemistry ensure their enduring importance in both academic research and industrial applications. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the development of new and improved catalysts based on the 1,2-amino alcohol scaffold will undoubtedly remain a vibrant and fruitful area of investigation. This guide has provided a comprehensive overview of the key aspects of chiral 1,2-amino alcohol catalysis, with the aim of empowering researchers to effectively harness the power of these remarkable molecules in their pursuit of synthetic excellence.

References

-

The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... - ResearchGate. Available at: [Link].

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. Available at: [Link].

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

-

(PDF) ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. - ResearchGate. Available at: [Link].

-

Chiral pharmaceuticals with chiral 1,2-amino alcohol unit - ResearchGate. Available at: [Link].

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central. Available at: [Link].

-

The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... - ResearchGate. Available at: [Link].

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

-

(PDF) ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. - ResearchGate. Available at: [Link].

-

Chiral pharmaceuticals with chiral 1,2-amino alcohol unit - ResearchGate. Available at: [Link].

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central. Available at: [Link].

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Analysis of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol

Introduction: The Significance of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol as a Chiral Auxiliary

(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol is a chiral amino alcohol that holds significant importance in the field of asymmetric synthesis. Its rigid bicyclic-like structure, derived from the trans-cyclohexane backbone, and the presence of three stereocenters make it an effective chiral auxiliary. Chiral auxiliaries are instrumental in stereoselective transformations, enabling the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules. The precise three-dimensional arrangement of the hydroxyl, amino, and phenyl groups in this molecule creates a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical reactions.

This technical guide provides a comprehensive analysis of the structural elucidation of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol, intended for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established spectroscopic and analytical techniques, offering a robust framework for the characterization of this and similar chiral molecules.

Molecular Structure and Stereochemistry

The unambiguous assignment of the stereochemistry of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol is paramount to its function as a chiral auxiliary. The molecule possesses three chiral centers: C1 and C2 of the cyclohexanol ring, and the benzylic carbon of the phenylethylamino group. The (1S,2S) configuration dictates a trans relationship between the hydroxyl and amino substituents on the cyclohexane ring, where both are in equatorial positions in the most stable chair conformation. The (R) configuration at the phenylethylamino moiety further defines the spatial orientation of the phenyl group relative to the rest of the molecule. This specific arrangement is key to its ability to induce asymmetry in chemical reactions.

Synthesis and Diastereomeric Purity

The synthesis of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol typically involves the reaction of (1S,2S)-2-aminocyclohexanol with (R)-1-phenylethanone (acetophenone) followed by reduction, or a direct reductive amination. A crucial aspect of the synthesis is the control of diastereoselectivity, as the formation of other diastereomers is possible. The purification of the desired (1S,2S,R) diastereomer often relies on techniques like fractional crystallization or chromatography, leveraging the different physicochemical properties of the diastereomers.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the comprehensive structural confirmation of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules in solution. For (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the protons in the molecule. Due to the complexity of the cyclohexyl ring protons, high-field NMR (400 MHz or higher) is recommended for better signal dispersion.

Expected Chemical Shifts and Coupling Constants:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| Phenyl-H (phenylethyl) | 7.20 - 7.40 | m | |

| Phenyl-H (cyclohexyl, if present) | 7.15 - 7.35 | m | |

| CH-OH (H1) | ~3.4 - 3.6 | m | |

| CH-NH (H2) | ~2.8 - 3.1 | m | |

| CH-Ph (phenylethyl) | ~3.8 - 4.0 | q | J ≈ 6.5 - 7.0 |

| Cyclohexyl-H (axial & equatorial) | 1.0 - 2.2 | m (overlapping) | |

| CH₃ (phenylethyl) | ~1.3 - 1.5 | d | J ≈ 6.5 - 7.0 |

| NH & OH | Variable | br s |

Note: These are predicted values and may vary depending on the solvent and concentration.

Key Interpretive Points for ¹H NMR:

-

Diastereotopic Protons: The methylene protons of the cyclohexane ring are diastereotopic and will exhibit distinct chemical shifts and complex splitting patterns.

-

Coupling Constants: The magnitude of the coupling constants between H1 and H2 can provide information about their dihedral angle and confirm the trans relationship. A large diaxial coupling (J ≈ 8-12 Hz) would be expected if both protons were axial. However, in the preferred diequatorial conformation, a smaller coupling constant is anticipated.

-

2D NMR Techniques: To definitively assign the complex resonances of the cyclohexyl ring, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. COSY will reveal the coupling network between protons, while HSQC will correlate each proton to its directly attached carbon atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Expected ¹³C Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl C (quaternary, phenylethyl) | ~145 |

| Phenyl CH (phenylethyl) | ~126 - 129 |

| CH-OH (C1) | ~75 - 80 |

| CH-NH (C2) | ~60 - 65 |

| CH-Ph (phenylethyl) | ~55 - 60 |

| Cyclohexyl CH₂ | ~20 - 40 |

| CH₃ (phenylethyl) | ~20 - 25 |

Note: These are predicted values and may vary depending on the solvent.[1][2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH and OH).

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation:

-

Assign the resonances in the ¹H and ¹³C spectra based on chemical shifts, multiplicities, and integration.

-

Use DEPT-135 to distinguish between CH₃, CH₂, and CH signals.

-

Utilize COSY to establish proton-proton connectivities.

-

Employ HSQC to correlate protons with their directly attached carbons.

-

For more complex correlations, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be performed to identify long-range H-C connectivities.

-

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Absorptions:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium, Sharp |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-N stretch (amine) | 1020 - 1250 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The broad O-H stretch and the sharp N-H stretch are key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Pattern:

Amino alcohols exhibit characteristic fragmentation pathways in mass spectrometry.[2][3] Common fragmentation includes alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and dehydration.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at the calculated molecular weight of C₁₅H₂₃NO (m/z = 233.35).

-

Alpha-Cleavage:

-

Cleavage of the bond between C1 and the cyclohexyl ring can lead to a fragment containing the hydroxyl group.

-

Cleavage of the bond between the amino nitrogen and the phenylethyl group can result in fragments corresponding to the phenylethyl cation (m/z 105) or the aminocyclohexanol moiety.

-

-

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that is more likely to yield a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Diagram: Key Mass Spectrometry Fragmentations

Caption: Predicted fragmentation pathways in mass spectrometry.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound.

Principle:

This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing this pattern, a detailed 3D model of the molecule can be constructed.

Causality in Experimental Choice:

For a chiral molecule like (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol, obtaining a single crystal suitable for X-ray diffraction is the only way to unambiguously confirm the absolute configuration of all three stereocenters without relying on the known stereochemistry of the starting materials.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow a single crystal of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and collect the diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.

-

Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.[4]

Conclusion: A Self-Validating System for Structural Integrity

The structural analysis of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol requires a synergistic application of multiple analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system. NMR spectroscopy elucidates the connectivity and relative stereochemistry in solution. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, X-ray crystallography offers the definitive confirmation of the absolute configuration in the solid state. This comprehensive approach ensures the scientific integrity of the structural assignment, which is fundamental to the reliable application of this important chiral auxiliary in asymmetric synthesis.

References

-

Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]

-

Emergence of chirality and structural complexity in single crystals at the molecular and morphological levels. Nature Communications. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

(1S,2S)-2-R)-1-Phenylethylamino)cyclohexanol. Crysalin. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

(S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. ResearchGate. [Link]

-

Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). Illinois Experts. [Link]

-

Chiral discrimination in cyclodextrin complexes of amino acid derivatives. Proceedings of the National Academy of Sciences. [Link]

-

NMR spectrum of cyclohexanol - hints on integration. Chemistry Stack Exchange. [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. ResearchGate. [Link]

-

Cyclohexanol. NIST WebBook. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]

-

13C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a). ResearchGate. [Link]

-

Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). ResearchGate. [Link]

-

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol. PubChem. [Link]

-

Structures of the chiral amine and aminoalcohols as guests. ResearchGate. [Link]

-

Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). ResearchGate. [Link]

-

Cyclohexanol Mass Spec. Reddit. [Link]

-

Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. eScholarship.org. [Link]

-

1-(Phenylethynyl)-1-cyclohexanol. PubChem. [Link]

Sources

The Central Role of Chirality in Asymmetric Synthesis: From Fundamental Principles to Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry with profound implications for the pharmaceutical industry. The stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer, a process known as asymmetric synthesis, is a cornerstone of modern drug development. This guide provides an in-depth exploration of the principles and practices of asymmetric synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure technical accuracy and practical utility.

The Imperative of Single-Enantiomer Drugs: Beyond the Thalidomide Tragedy

The tragic case of thalidomide in the late 1950s and early 1960s serves as a stark reminder of the critical importance of chirality in drug design. Marketed as a racemic mixture, the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was a potent teratogen, leading to severe birth defects. This disaster fundamentally shifted the paradigm of drug development, compelling regulatory agencies and pharmaceutical companies to prioritize the development of single-enantiomer drugs.

Today, it is understood that the differential pharmacological effects of enantiomers arise from their specific interactions with chiral biological targets, such as enzymes and receptors. One enantiomer, the eutomer, may fit perfectly into a receptor's binding site to elicit the desired therapeutic response, while the other, the distomer, may be inactive, produce off-target effects, or even be toxic. The U.S. Food and Drug Administration (FDA) now requires that the pharmacological and toxicological profiles of each enantiomer in a racemic drug be thoroughly characterized.

Core Principles of Asymmetric Synthesis: Controlling Stereochemistry

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule in excess. The success of this endeavor is quantified by the enantiomeric excess (ee), defined as:

ee = |(% major enantiomer) - (% minor enantiomer)|

A high enantiomeric excess is crucial for ensuring the safety and efficacy of a chiral drug. Several key strategies are employed to achieve high levels of stereocontrol:

-

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, carbohydrates, and terpenes, as starting materials. The inherent chirality of these molecules is preserved and transferred throughout the synthetic sequence.

-

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral appendage that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

-

Chiral Catalysis: This is arguably the most elegant and efficient method for asymmetric synthesis. A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. This approach is highly atom-economical and is widely used in industrial-scale synthesis. Chiral catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts).

-

Chiral Reagents: In this strategy, a stoichiometric amount of a chiral reagent is used to induce asymmetry in the substrate. While effective, this method is often less desirable than catalytic approaches due to the generation of stoichiometric amounts of chiral waste.

Methodologies in Asymmetric Synthesis: A Practical Guide

Asymmetric Hydrogenation: A Workhorse Reaction

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds, particularly for the production of chiral alcohols and amines. The reaction involves the addition of hydrogen across a double bond in the presence of a chiral catalyst.

Key Considerations for Catalyst Selection:

-

Substrate Compatibility: The choice of catalyst is highly dependent on the functional groups present in the substrate.

-

Ligand Design: The chiral ligand is the primary source of stereochemical control. The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity.

-

Metal Center: Rhodium, ruthenium, and iridium are commonly used metal centers in asymmetric hydrogenation catalysts.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate using a Ru-BINAP Catalyst

-

Catalyst Preparation: In a glovebox, dissolve [Ru(cod)Cl₂]n (2.8 mg, 0.01 mmol) and (R)-BINAP (6.2 mg, 0.01 mmol) in dry, degassed toluene (1 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

-

Reaction Setup: Transfer the catalyst solution to a high-pressure reactor. Add methyl acetoacetate (116 mg, 1.0 mmol) dissolved in dry, degassed methanol (4 mL).

-

Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 10 atm of H₂. Stir the reaction mixture at room temperature for 12 hours.

-

Workup and Analysis: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. The enantiomeric excess of the resulting methyl 3-hydroxybutyrate can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Workflow for Asymmetric Hydrogenation:

Caption: Key components and outcome of the Sharpless epoxidation.

The Role of Chirality in Modern Drug Discovery and Development

The principles of asymmetric synthesis are not merely academic exercises; they are integral to the discovery and development of new medicines.

Case Study: The Synthesis of Atorvastatin (Lipitor)

Atorvastatin, the active ingredient in the blockbuster cholesterol-lowering drug Lipitor, contains two chiral centers. The development of an efficient asymmetric synthesis of the key chiral intermediate, a 1,2-diol, was a major breakthrough that enabled the large-scale production of this life-saving medication. One successful approach involves the use of a substrate-controlled diastereoselective reduction of a β-keto ester.

Data on Enantiomeric Purity and Biological Activity:

| Drug | Eutomer | Distomer | Biological Activity of Eutomer | Biological Activity of Distomer |

| Ibuprofen | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Anti-inflammatory | Inactive (undergoes in vivo inversion) |

| Albuterol | (R)-(-)-Albuterol | (S)-(+)-Albuterol | β₂-Adrenergic agonist (bronchodilator) | Pro-inflammatory effects |

| Cetirizine | (R)-(-)-Cetirizine | (S)-(+)-Cetirizine | Antihistamine | Inactive |

Future Directions: The Evolution of Asymmetric Synthesis

The field of asymmetric synthesis is continuously evolving, with several exciting areas of research poised to make a significant impact:

-

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based catalysts. Organocatalysts are often less sensitive to air and moisture, more environmentally friendly, and can mediate a wide range of transformations.

-

Biocatalysis: Enzymes are nature's catalysts, and they often exhibit exquisite chemo-, regio-, and stereoselectivity. The use of enzymes in organic synthesis is a rapidly growing area, with the potential to provide highly efficient and sustainable routes to chiral molecules.

-

Continuous Flow Chemistry: Performing asymmetric reactions in continuous flow reactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening.

Conclusion

The selective synthesis of single enantiomers is a non-negotiable aspect of modern drug development. A deep understanding of the principles and methodologies of asymmetric synthesis is therefore essential for any scientist working in this field. By leveraging the power of chiral catalysts, auxiliaries, and reagents, we can continue to develop safer, more effective medicines that improve human health. The ongoing innovation in areas such as organocatalysis and biocatalysis promises an even more efficient and sustainable future for the synthesis of chiral molecules.

References

-

Title: Asymmetric Catalysis: A Cornerstone of Modern Organic Synthesis Source: Nobel Prize Lecture by Ryoji Noyori (2001) URL: [Link]

-

Title: The Sharpless Asymmetric Epoxidation Source: Organic Syntheses URL: [Link]

-

Title: FDA's Policy Statement for the Development of New Stereoisomeric Drugs Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Organocatalysis: A New Paradigm in Asymmetric Synthesis Source: Accounts of Chemical Research URL: [Link]

-

Title: Biocatalysis in Organic Synthesis: The Retrosynthesis Approach Source: Nature Reviews Chemistry URL: [Link]

(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol as a drug intermediate

An In-Depth Technical Guide to (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol: A Chiral Ligand for Asymmetric Synthesis

Abstract

(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol is a sophisticated chiral amino alcohol designed for stereoselective transformations in synthetic organic chemistry. Its rigid bicyclic structure, formed upon coordination to a metal center, combined with the distinct stereochemical information from both the trans-cyclohexanediamine backbone and the (R)-1-phenylethyl group, makes it a highly effective ligand for asymmetric catalysis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, mechanism of action, and application as a pivotal intermediate in the production of enantiomerically pure pharmaceutical compounds. We will explore detailed synthetic protocols, mechanistic insights through transition state models, and practical applications, offering researchers and drug development professionals a thorough resource for leveraging this powerful catalytic tool.

The Imperative of Chirality in Modern Drug Development

The biological activity of pharmaceutical agents is intrinsically linked to their three-dimensional structure. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit differential interactions with the enantiomers of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects.[1] This reality has made asymmetric synthesis—the selective production of a single enantiomer—a cornerstone of modern pharmaceutical development.

Chiral auxiliaries and ligands are instrumental in achieving this stereocontrol.[2][3] Chiral amino alcohols, a prominent class of these molecules, function by temporarily coordinating with a metal atom and the substrate to create a chiral environment. This environment sterically directs an incoming reagent to one face of the substrate, leading to the preferential formation of one enantiomer. (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol belongs to this class, distinguished by its C₂-symmetric diamine precursor and an additional chiral center, providing a well-defined and sterically demanding framework for high-fidelity asymmetric induction.

Physicochemical Properties and Specifications

The physical and chemical properties of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol are critical for its handling, storage, and application in synthesis.

| Property | Value |

| IUPAC Name | (1S,2S)-2-[((1R)-1-phenylethyl)amino]cyclohexan-1-ol |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.33 g/mol [4] |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, THF; sparingly soluble in non-polar solvents like hexanes. |

| Stereochemistry | Contains three defined stereocenters: (1S, 2S) on the cyclohexyl ring and (R) on the phenylethyl side chain. |

Synthesis and Manufacturing Pathway

The synthesis of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol is a multi-step process that requires careful control of stereochemistry. The most logical approach involves the coupling of two commercially available or readily synthesized chiral precursors.

Retrosynthetic Analysis

The molecule can be disconnected at the C-N bond, revealing (1S,2S)-2-aminocyclohexanol and an (R)-1-phenylethyl precursor, which can be formed from (R)-1-phenylethylamine.

Caption: Retrosynthetic pathway for the target ligand.

Protocol: Synthesis via Reductive Amination

This protocol describes the coupling of (1S,2S)-2-aminocyclohexanol with (R)-1-phenylethylamine via an intermediate imine, which is then reduced in situ.

Step 1: Imine Formation

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (1S,2S)-2-aminocyclohexanol (1.0 eq), acetophenone (1.05 eq), and toluene (approx. 0.2 M concentration).

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

Step 2: Diastereoselective Reduction

-

Dissolve the crude imine intermediate in methanol (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The (R)-configuration of the starting amine directs the hydride attack to form the desired (R)-phenylethyl diastereomer.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of water.

-

Reduce the volume of methanol in vacuo and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate to yield the crude product.

-

Purify the product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization to afford (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol as a crystalline solid.

Mechanism of Action in Asymmetric Catalysis

The efficacy of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol as a chiral ligand stems from its ability to form a rigid, well-defined catalytic complex with a metal, such as zinc or aluminum.[5] This complex then orchestrates the stereoselective addition of a nucleophile to a prochiral substrate.

The Catalytic Cycle: Enantioselective Alkylation

In the classic example of adding diethylzinc to an aldehyde, the ligand first reacts to form a chiral zinc-alkoxide complex. The nitrogen of the amino group coordinates to the zinc atom, creating a rigid bicyclic structure that is critical for stereocontrol.[5]

Caption: Catalytic cycle for enantioselective aldehyde alkylation.

The prochiral aldehyde coordinates to the zinc center. The bulky phenyl group on the phenylethylamine moiety and the rigid cyclohexyl backbone create a highly differentiated steric environment. One face of the aldehyde is effectively blocked, forcing the ethyl group from the zinc reagent to add to the less hindered face, resulting in a product with high enantiomeric excess.

Applications in the Synthesis of Drug Intermediates

The primary application of this ligand is in the catalytic, enantioselective addition of organometallic reagents to carbonyl compounds, a key transformation for producing chiral alcohols which are prevalent in many active pharmaceutical ingredients (APIs).[6]

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a practical workflow for using the title ligand in a benchmark asymmetric reaction.

Caption: Experimental workflow for a typical catalytic reaction.

Materials:

-

(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol (2 mol%)

-

Diethylzinc (1.1 M solution in toluene, 2.2 eq)

-

Benzaldehyde (1.0 eq)

-

Anhydrous Toluene

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand in anhydrous toluene in a flame-dried flask.

-

Add the diethylzinc solution dropwise at room temperature and stir the resulting mixture for 30 minutes.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of benzaldehyde in toluene to the catalyst mixture.

-

Stir the reaction at 0 °C and monitor its progress using TLC.

-

Upon completion (typically 12-24 hours), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting (R)-1-phenyl-1-propanol by flash chromatography.

Expected Results: Based on structurally similar ligands, this reaction is expected to produce the chiral alcohol product in high yield (>90%) and with excellent enantioselectivity (>95% ee).

Quality Control and Analytical Methods

Rigorous analytical control is essential to ensure the purity and efficacy of the chiral ligand.

| Parameter | Method | Typical Specifications |

| Identity & Structure | ¹H NMR, ¹³C NMR, MS | Spectra conform to the reference structure. |

| Chemical Purity | HPLC, GC | ≥ 99.0% |

| Chiral Purity (% ee) | Chiral HPLC | ≥ 99.5% |

| Melting Point | Melting Point Apparatus | Consistent with reference standard (e.g., 63-67 °C for related compounds[7][8]). |

Standard Protocol: Chiral HPLC Analysis

-

Column: Chiralcel OD-H or equivalent (Daicel)

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Result: Baseline separation of the two enantiomers, allowing for accurate integration and determination of enantiomeric excess.

Conclusion and Future Outlook

(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol stands as a highly promising and effective chiral ligand for asymmetric synthesis. Its rational design, incorporating multiple stereogenic elements, provides a powerful platform for controlling the stereochemical outcome of crucial C-C bond-forming reactions. The straightforward synthesis and the high levels of enantioselectivity achievable make it an invaluable tool for chemists in pharmaceutical research and development.

Future work may focus on the heterogenization of this ligand by anchoring it to a solid support, enabling easier catalyst recovery and recycling—a key consideration for large-scale industrial processes. Furthermore, its application in a broader range of asymmetric transformations remains a fertile area for exploration, promising new and efficient routes to complex chiral molecules.

References

-

Chiral auxiliary - Wikipedia. [Link]

-

Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD) - Illinois Experts. [Link]

-

Chiral auxiliary - chemeurope.com. [Link]

-